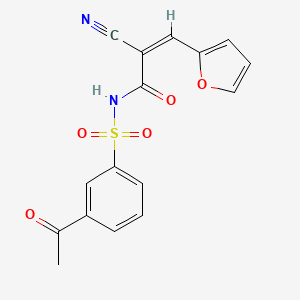![molecular formula C10H18ClNO2 B2568600 Methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride CAS No. 2648870-25-9](/img/structure/B2568600.png)
Methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate hydrochloride, also known as SKF 81297, is a chemical compound that has been widely used in scientific research. It is a dopamine D1 receptor agonist that has been shown to have a range of biochemical and physiological effects. In
作用機序
Methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride 81297 acts as a selective dopamine D1 receptor agonist. It binds to the D1 receptor and activates the receptor signaling pathway, leading to the biochemical and physiological effects described above.
Biochemical and Physiological Effects:
Methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride 81297 has been shown to have a range of biochemical and physiological effects. It increases cAMP production, which leads to the activation of protein kinase A. This, in turn, leads to the phosphorylation of a range of proteins, including ion channels and transcription factors. Methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride 81297 also increases the release of glutamate and acetylcholine, which are important neurotransmitters in the brain. Additionally, Methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride 81297 has been shown to have neuroprotective effects and to improve cognitive function.
実験室実験の利点と制限
One of the advantages of using Methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride 81297 in lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to study the specific effects of dopamine D1 receptor activation without the confounding effects of other neurotransmitters. However, one limitation of using Methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride 81297 is its relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on Methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride 81297. One area of research is the development of new dopamine D1 receptor agonists with longer half-lives. Another area of research is the study of the effects of Methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride 81297 on different brain regions and cell types. Additionally, researchers could investigate the potential therapeutic applications of Methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride 81297 for neurodegenerative diseases and cognitive disorders.
合成法
The synthesis of Methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride 81297 involves a series of chemical reactions. The starting material is norbornene, which is reacted with maleic anhydride to form the adduct. The adduct is then reacted with methylamine to form the imide. The imide is then reduced with lithium aluminum hydride to form the amine. The amine is then reacted with methyl chloroformate to form the ester, which is then hydrolyzed to form the final product, Methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride 81297.
科学的研究の応用
Methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride 81297 has been widely used in scientific research as a dopamine D1 receptor agonist. It has been shown to have a range of biochemical and physiological effects, including increasing cAMP production, activating protein kinase A, and increasing the release of glutamate and acetylcholine. It has also been shown to have neuroprotective effects and to improve cognitive function.
特性
IUPAC Name |
methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-4-6-2-3-7(5-8)9(6)11;/h6-9H,2-5,11H2,1H3;1H/t6-,7+,8?,9?; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILWFTMLKFYLGY-VSDGLZOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC(C1)C2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1C[C@H]2CC[C@@H](C1)C2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (1R,3R,5S,8R)-8-aminobicyclo[3.2.1]octane-3-carboxylate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

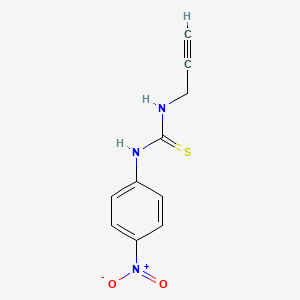
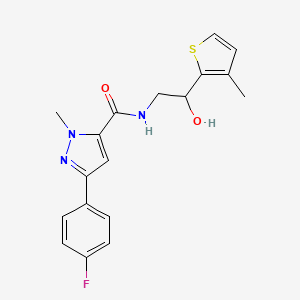


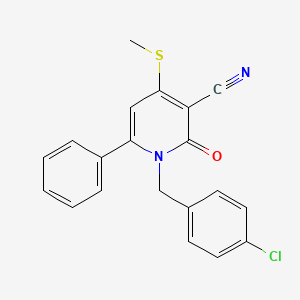
![1-Methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B2568524.png)
![3-chloro-2-[(Z)-2-[(3E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}butan-2-ylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2568527.png)
![3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2568528.png)
![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2568530.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2568532.png)
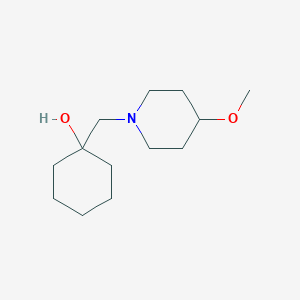

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2568538.png)
